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molecular formula C13H18O2Si B3244526 (4-Methoxymethoxy-phenylethynyl)-trimethylsilane CAS No. 162271-44-5

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane

Cat. No. B3244526
M. Wt: 234.37 g/mol
InChI Key: DSPDXRSVPOCLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716971

Procedure details

A solution of 4-(2,2-dibromoethenyl)phenol methoxymethyl ether (16.56 g) in THF (350 ml) was cooled to -78° C., to which was added dropwise, under argon atmosphere, a 1.6M n-butyl lithium hexane solution (70 ml). The mixture was stirred for one hour under the same conditions, which was then warmed and stirred for one hour at room temperature. The reaction mixture was cooled with ice, to which was added dropwise trimethylchlorosilane (7.2 ml). The mixture was then stirred for 3 hours while warming up to room temperature, to which was added water to quench the reaction, followed by extraction with ethyl acetate. The organic layer was washed (a saturated aqueous saline solution) and dried (anhydrous magnesium sulfate), then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 4-(2-trimethylsilylethynyl)phenol methoxymethyl ether (10.76 g) (Compound B-26). The physical properties are shown in Table 8.
Name
4-(2,2-dibromoethenyl)phenol methoxymethyl ether
Quantity
16.56 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12](Br)Br)=[CH:7][CH:6]=1.CCCCCC.C([Li])CCC.[CH3:26][Si:27]([CH3:30])([CH3:29])Cl.O>C1COCC1>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][Si:27]([CH3:30])([CH3:29])[CH3:26])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-(2,2-dibromoethenyl)phenol methoxymethyl ether
Quantity
16.56 g
Type
reactant
Smiles
COCOC1=CC=C(C=C1)C=C(Br)Br
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyl lithium hexane
Quantity
70 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour under the same conditions, which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, under argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed
STIRRING
Type
STIRRING
Details
stirred for one hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice, to which
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed (a saturated aqueous saline solution) and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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